2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-tert-butyl-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZVIIBCNGSZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N2C=CC=CC2=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Under Ultrasound Irradiation
A one-pot synthesis method reported by Paengphua et al. utilizes ultrasound irradiation to accelerate the reaction between tert-butyl methyl ketone and 2-aminopyridine in the presence of iodine and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as a catalyst. The reaction proceeds via initial iodination of the ketone, followed by cyclization (Figure 1). Key parameters include:
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Molar ratios : Ketone (1 equiv), 2-aminopyridine (2.3 equiv), iodine (1.2 equiv), [BMIM]BF₄ (0.2 equiv).
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Conditions : Ultrasonic irradiation (30–35°C, 2.5 hours), followed by post-treatment with potassium carbonate (4 equiv) under ultrasound (40–45°C, 20 minutes).
This method avoids high temperatures and lengthy reaction times associated with conventional heating, making it both energy-efficient and scalable.
Regioselective Iodination at C3
Once the 2-tert-butylimidazo[1,2-a]pyridine core is synthesized, the next critical step is introducing iodine at the C3 position. Recent advancements in C–H functionalization have enabled direct iodination without requiring pre-functionalized substrates.
Ultrasound-Assisted Iodination Using I₂ and TBHP
Yang et al. developed a metal-free, regioselective iodination protocol using iodine (I₂) and tert-butyl hydroperoxide (TBHP) under ultrasound irradiation. The method is highly applicable to imidazo[1,2-a]pyridines with bulky substituents like tert-butyl groups.
Reaction Optimization
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Reagents : I₂ (0.6 equiv), TBHP in water (2 equiv), ethanol solvent.
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Conditions : Ultrasonic irradiation (40 kHz, 50 W, 30 minutes, room temperature).
Mechanistic Insights :
The reaction proceeds via a radical pathway initiated by TBHP, which generates iodine radicals (I- ) from I₂. Ultrasound enhances mass transfer and accelerates radical formation, leading to faster reaction kinetics compared to conventional stirring (Table 1).
Table 1. Comparison of Iodination Methods for 2-tert-Butylimidazo[1,2-a]pyridine
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional heating | I₂, K₂CO₃, 80°C | 8 h | 68 |
| Ultrasound | I₂, TBHP, EtOH, US, 25°C | 0.5 h | 91 |
Integrated Synthesis Protocol
Combining the core synthesis and iodination steps into a streamlined process is essential for large-scale production. A two-step protocol is recommended:
Step 1: Core Synthesis
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Reactants : tert-Butyl methyl ketone (1a), 2-aminopyridine (2a).
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Catalyst : [BMIM]BF₄ (20 mol%), I₂ (1.2 equiv).
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Workup : Aqueous K₂CO₄ (4 equiv) to neutralize HI byproducts.
Step 2: Iodination
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Reactants : 2-tert-Butylimidazo[1,2-a]pyridine (1 equiv), I₂ (0.6 equiv).
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Oxidant : TBHP in water (2 equiv).
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Solvent : Ethanol.
Overall Yield : 73–78% (isolated).
Challenges and Optimization Strategies
Steric Effects of the tert-Butyl Group
The bulky tert-butyl substituent at C2 can hinder iodination at C3. To mitigate this:
Byproduct Formation
Trace amounts of di-iodinated byproducts may form. These are minimized by:
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Controlled Reaction Time : Limiting ultrasonication to 30 minutes.
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Low Temperature : Maintaining room temperature prevents over-iodination.
Characterization and Analytical Data
Successful synthesis of 2-tert-butyl-3-iodoimidazo[1,2-a]pyridine is confirmed via:
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization can be promoted by using catalysts like palladium or copper salts under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Pharmacological Applications
Imidazo[1,2-a]pyridine derivatives, including 2-tert-butyl-3-iodoimidazo[1,2-a]pyridine, have been studied for various pharmacological properties:
- Cholinesterase Inhibition : Compounds in this class have shown promising activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. For instance, derivatives with specific substituents have demonstrated significant AChE inhibition, which is crucial for treating Alzheimer's disease. One study highlighted the synthesis of several imidazo[1,2-a]pyridine derivatives, where compound 2h exhibited an IC50 value of 79 µM against AChE .
- Antimicrobial Activity : The antibacterial properties of imidazo[1,2-a]pyridine derivatives have been documented extensively. A series of compounds were synthesized and tested against various gram-positive and gram-negative bacteria, showing potent antimicrobial activity. Notably, some derivatives displayed effectiveness against Mycobacterium species .
- Antiviral Properties : Recent research has indicated that certain imidazo[1,2-a]pyridines exhibit antiviral activity against viruses such as SARS-CoV and SARS-CoV-2. These compounds have shown IC50 values as low as 21 nM against viral proteases, indicating their potential as antiviral agents .
Synthetic Applications
The compound also serves as a valuable intermediate in organic synthesis:
- Regioselective Iodination : A novel ultrasound-assisted method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position has been developed. This method is environmentally friendly and does not require metal catalysts. The iodinated derivatives are useful intermediates for further synthetic transformations .
- Metal-Free Synthesis : Recent advancements have highlighted metal-free direct synthesis protocols for imidazo[1,2-a]pyridines. These methods facilitate the formation of complex structures without the need for transition metals, which is advantageous for reducing environmental impact and improving reaction efficiency .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2h | AChE Inhibitor | 79 | |
| 2j | BChE Inhibitor | 65 | |
| Zolpidem | Sedative | - | |
| Minodronic Acid | Antiosteoporosis | - |
Table 2: Synthesis Conditions for Iodination
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | I₂ (0.12 mmol), TBHP in water; ultrasonic irradiation for 30 min | 65–95% |
| 2-(Thien-2-yl)imidazo[1,2-a]pyridine | Same as above | High yield |
Mechanism of Action
The mechanism of action of 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- In contrast, smaller substituents like methyl (e.g., 2-Methyl-3-nitroimidazo[1,2-a]pyridine) allow for higher functional group tolerance in synthesis .
- Halogen Substituents: Iodo and bromo groups (positions 3 and 6, respectively) enable diverse cross-coupling reactions. For instance, 6-bromo derivatives are used in radiolabeling and drug synthesis , while the iodine atom in the target compound may facilitate Suzuki-Miyaura couplings.
Physicochemical and Crystallographic Features
- Crystal Packing: The tert-butyl group in N-t-butyl derivatives induces unique hydrogen-bonding patterns and molecular packing, as observed in N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine . This contrasts with planar derivatives like 2-Methyl-3-nitroimidazo[1,2-a]pyridine, which exhibit tighter π-π stacking .
- Solubility: The iodine atom in the target compound may improve aqueous solubility compared to non-halogenated analogs, though tert-butyl groups generally reduce solubility due to hydrophobicity.
Biological Activity
2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and an iodine atom , which influence its reactivity and biological properties. The iodine atom can participate in halogen bonding, enhancing binding affinity to biological targets, while the tert-butyl group provides steric hindrance that may affect the compound's stability and reactivity.
Table 1: Structural Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂I |
| Molecular Weight | 292.13 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Imidazole, Pyridine |
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, compounds with similar structures have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer properties . A study involving various imidazo[1,2-a]pyridine derivatives revealed that certain analogs exhibited cytotoxic effects on cancer cell lines, including HeLa cells. The mechanism of action is believed to involve the inhibition of key cellular pathways related to proliferation and survival .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It can modulate enzyme activities or receptor functions through binding interactions. For example, it has been shown to affect adenosine receptors, which play a crucial role in various physiological processes .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Cytotoxic effects on HeLa cells | |
| Enzyme Modulation | Interaction with adenosine receptors |
Study on Anticancer Activity
In a notable study, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their cytotoxicity using the PrestoBlue® assay on HeLa cells. The results indicated that several compounds had IC50 values below 150 µM, demonstrating significant anticancer potential .
Mechanistic Insights
Docking studies have provided insights into how this compound interacts with biological targets at the molecular level. These studies suggest that the iodine atom enhances binding affinity through halogen bonding mechanisms .
Q & A
Q. What are the common synthetic routes for preparing 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
Answer: Synthetic strategies for imidazo[1,2-a]pyridine derivatives often involve condensation, multicomponent reactions, or iodine-catalyzed cyclization. For example:
- Condensation reactions between 2-aminopyridines and α-halo ketones, optimized with bases like K₂CO₃ in ethanol at reflux (80–100°C) .
- Iodine-mediated cyclization to introduce iodine at the 3-position, leveraging iodine’s dual role as a catalyst and electrophile .
- Multicomponent reactions using tert-butyl-substituted precursors to ensure regioselectivity .
Key factors affecting yield/purity:
- Temperature: Higher temperatures (>100°C) may degrade sensitive intermediates.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 3-position.
- Catalyst loading: Excess iodine (>1.5 equiv.) can lead to byproducts like diiodinated species .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR: Assigns tert-butyl (δ 1.2–1.4 ppm for 9H singlet) and iodine’s deshielding effect on adjacent protons (δ 8.5–9.0 ppm for pyridine-H) .
- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect halogenated impurities .
- Mass spectrometry (HRMS): Confirms molecular ion [M+H]⁺ (e.g., m/z 331.04 for C₁₁H₁₄IN₂) .
Q. What are the reported biological activities of imidazo[1,2-a]pyridine derivatives with tert-butyl and iodine substituents?
Answer:
| Substituents | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| 2-tert-Butyl, 3-trifluoromethyl | Antimicrobial | Disrupts bacterial membrane integrity | |
| 3-Iodo, 2-aryl | Anticancer | Inhibits topoisomerase IIα | |
| 6-Trifluoromethyl | Antiviral | Binds to viral protease active site |
The iodine atom enhances electrophilic reactivity, potentially improving target binding affinity .
Q. How should this compound be handled to ensure stability during storage?
Answer:
- Storage: Protect from light in amber vials at –20°C to prevent iodine dissociation .
- Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer: Contradictions often arise from:
- Assay variability: Use standardized cell lines (e.g., HEK293 for cytotoxicity) and replicate doses (1–10 µM) .
- Compound purity: Validate via HPLC and NMR; impurities like deiodinated byproducts may skew results .
- Target selectivity: Perform kinome-wide profiling to rule off-target effects .
Q. What strategies optimize regioselective substitution at the 2- and 3-positions of imidazo[1,2-a]pyridine?
Answer:
- Directing groups: Use Boc-protected amines at C-3 to block undesired iodination .
- Lewis acid catalysis: ZnCl₂ or BF₃·OEt₂ directs electrophiles to the 2-position .
- Microwave-assisted synthesis: Reduces reaction time (<1 hour) and improves regioselectivity (>90%) .
Q. How does the tert-butyl group influence the physicochemical properties of this compound?
Answer:
- Steric effects: The bulky tert-butyl group reduces π-stacking interactions, increasing solubility in nonpolar solvents .
- Metabolic stability: tert-butyl resists oxidative degradation (vs. methyl groups), prolonging half-life in vivo .
- LogP: Adds +1.5 to logP, enhancing membrane permeability .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations: Model iodine’s leaving group ability (e.g., activation energy for Suzuki coupling) .
- Molecular docking: Predict binding to targets like kinase ATP pockets (AutoDock Vina) .
- ADMET prediction: SwissADME estimates bioavailability and toxicity risks .
Q. How can structure-activity relationship (SAR) studies improve the therapeutic potential of this compound?
Answer:
- Substituent scanning: Replace iodine with Br/Cl to balance reactivity and stability .
- Bioisosteres: Replace tert-butyl with cyclopropyl to reduce molecular weight while retaining hydrophobicity .
- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., pyridine-N) .
Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?
Answer:
- LC-MS/MS: Detects iodinated byproducts at ppm levels .
- X-ray crystallography: Resolves structural ambiguities in regiochemistry .
- 2D NMR (HSQC, HMBC): Assigns quaternary carbons adjacent to iodine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
